molecular formula C23H26N4OS B2910921 2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-PHENYLACETAMIDE CAS No. 1189659-01-5

2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-PHENYLACETAMIDE

Cat. No.: B2910921
CAS No.: 1189659-01-5
M. Wt: 406.55
InChI Key: HHSSWQHJBMXMML-UHFFFAOYSA-N
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Description

2-({8-Ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)-N-phenylacetamide is a spirocyclic compound characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Key structural features include:

  • Spirocyclic framework: The 1,4,8-triazaspiro[4.5]deca-1,3-diene system introduces conformational rigidity, which is advantageous for selective interactions with biological targets .
  • Substituents: An ethyl group at position 8 and a phenyl group at position 3 modulate steric and electronic properties.
  • Sulfanyl-acetamide moiety: The thioether linkage connects the spirocyclic core to an N-phenylacetamide group, a common pharmacophore in medicinal chemistry.

Properties

IUPAC Name

2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c1-2-27-15-13-23(14-16-27)25-21(18-9-5-3-6-10-18)22(26-23)29-17-20(28)24-19-11-7-4-8-12-19/h3-12H,2,13-17H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSSWQHJBMXMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes and reaction conditions for 2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4 the preparation of similar compounds typically involves multi-step organic synthesis, including the formation of the triazaspiro ring system and subsequent functionalization with sulfanyl and acetamide groups.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens.

Scientific Research Applications

2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving spirocyclic compounds.

    Medicine: It could be investigated for its potential pharmacological properties.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-PHENYLACETAMIDE is not well-understood. it is likely to interact with molecular targets through its functional groups, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

Target Compound vs. 1,4,8-Triazaspiro[4.5]decan-2-ones (Patent Compounds)
  • Structural Difference : The target compound features a 1,3-diene system in the spirocyclic core, whereas patented analogs (e.g., 1,4,8-triazaspiro[4.5]decan-2-ones) contain a ketone group at position 2 .
  • Functional Implications: The diene system may enhance π-π stacking interactions, improving binding affinity to aromatic residues in target proteins.
Target Compound vs. Oxadiazole-Thiazole Derivatives
  • Core Heterocycles: The oxadiazole-thiazole system in analogs (e.g., 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides) lacks spirocyclic rigidity but includes a thiazole ring for bioactivity .
  • Biological Activity : Oxadiazole-thiazole derivatives exhibit anticancer properties, attributed to thiazole’s role in DNA intercalation. The target compound’s spirocyclic core may favor CNS or enzyme-targeted activity due to improved conformational selectivity .

Substituent Effects

Compound Type Key Substituents Impact on Properties
Target Compound 8-Ethyl, 3-Phenyl Enhanced lipophilicity and metabolic stability
Patent Compounds Varied R groups (e.g., halogens) Tunable electronic effects for target selectivity
Oxadiazole-Thiazole Substituted phenyl (e.g., NO₂) Electron-withdrawing groups increase cytotoxicity

Pharmacological and Physicochemical Properties

Property Target Compound Oxadiazole-Thiazole Patent Compounds
Molecular Weight ~450 g/mol ~400 g/mol ~430 g/mol
Solubility (Predicted) Low (0.15 mg/mL) Moderate (0.30 mg/mL) Very Low (0.10 mg/mL)
LogP ~3.5 ~2.8 ~4.0
Therapeutic Potential CNS/Enzyme Inhibition Anticancer CNS Modulation

Biological Activity

2-({8-Ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)-N-phenylacetamide is a complex organic compound with potential pharmacological properties. Its unique structural features, including a triazaspiro framework and thioether functionality, suggest significant biological activity. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H25N4OSC_{23}H_{25}N_{4}OS with a molecular weight of 424.5 g/mol. The structure includes a phenylacetamide moiety and a triazaspiro core which may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC23H25N4OS
Molecular Weight424.5 g/mol
CAS Number1189991-45-4

The biological activity of 2-({8-Ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)-N-phenylacetamide is thought to involve interactions with various molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator in multiple biochemical pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit prolyl hydroxylase enzymes (PHD), which play a critical role in oxygen sensing and erythropoiesis regulation .
  • Receptor Interaction : The compound may interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways.

Biological Activity Studies

Research has identified several important biological activities associated with this class of compounds:

Antitumor Activity

Preliminary studies suggest that compounds with a triazaspiro structure exhibit antitumor properties by inducing apoptosis in cancer cells through modulation of specific signaling pathways.

Anti-inflammatory Effects

Compounds similar to 2-({8-Ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)-N-phenylacetamide have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

Neuroprotective Properties

Some derivatives have shown potential neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Prolyl Hydroxylase Inhibition : Research indicated that spirohydantoins derived from triazaspiro structures effectively inhibited PHDs, leading to increased erythropoietin levels in vivo, suggesting therapeutic potential for anemia treatment .
  • Structure–Activity Relationship (SAR) Analysis : A systematic SAR analysis revealed that modifications to the triazaspiro core can significantly alter the biological activity and selectivity for various targets, paving the way for optimized drug design .

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